

Application Notes and Protocols for ICG-Amine in Photothermal Therapy

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Compound of Interest

Compound Name: ICG-amine

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This document provides detailed application notes and protocols for the use of Indocyanine Green (ICG)-amine in photothermal therapy (PTT). It is intended to guide researchers in the synthesis, characterization, and application of **ICG-amine**-based nanoplateforms for cancer therapy.

Application Notes

Indocyanine Green (ICG) is a near-infrared (NIR) dye approved by the Food and Drug Administration (FDA) for clinical use in diagnostics. Its strong absorption in the NIR region (around 800 nm) and its ability to convert light energy into heat make it a promising agent for photothermal therapy (PTT). However, the clinical application of free ICG for PTT is limited by its poor stability in aqueous solutions, rapid plasma clearance, and non-specific biodistribution.

To overcome these limitations, ICG can be encapsulated within or conjugated to nanoparticles. The use of **ICG-amine**, a derivative of ICG containing a primary amine group, allows for stable covalent conjugation to nanoparticles with surface functional groups such as carboxyl acids. This approach enhances the stability of ICG, improves its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and consequently, amplifies its photothermal efficacy.

Key Advantages of **ICG-Amine** Nanoparticles in PTT:

- **Enhanced Stability:** Covalent conjugation prevents the premature degradation and aggregation of ICG in physiological environments.
- **Improved Tumor Targeting:** Nanoparticle formulation leads to passive tumor targeting via the EPR effect, increasing the concentration of ICG at the tumor site.
- **Increased Photothermal Conversion Efficiency:** The nanoparticle formulation can enhance the photothermal conversion efficiency of ICG.
- **Combined Therapy:** **ICG-amine** nanoparticles can be further modified to co-deliver chemotherapeutic drugs, enabling synergistic chemo-photothermal therapy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ICG-based nanoparticles for photothermal therapy.

Table 1: Physicochemical Properties of ICG-Based Nanoparticles

Nanoparticle Formulation	Core Material	Average Size (nm)	ICG Loading Efficiency (%)	Photothermal Conversion Efficiency (η , %)	Reference
ICG@PSMA	Poly(styrene-co-maleic anhydride)	~120	Not Reported	~70	[1]
BSA@ICG-DOX	Bovine Serum Albumin	~195	60.57	Not Reported	[2]
ICG-conjugated GeNPs	Germanium	Not Reported	Not Reported	51	[3]
ICG@PDA@PEG	Polydopamine	140	Not Reported	43.7	[4]
ICG/LAP-PDA-PEG-RGD	Laponite/Polydopamine	Not Reported	94.1	Not Reported	[5]

Table 2: In Vitro Efficacy of ICG-Based Nanoparticles in PTT

Nanoparticle Formulation	Cell Line	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Irradiation Time (min)	Cell Viability (%)	Reference
ICG@PSMA	HeLa	808	0.9	3	~30	[1]
ICG-conjugated GeNPs	4T1	808	Not Reported	10	32	[3]
ICG@PDA@PEG	HeLa	808	Not Reported	Not Reported	13.9	[4]
PHSA-ICG-TAT	4T1	808	2.0	5	~20 (at 10 μ M ICG)	[6]

Table 3: In Vivo Efficacy of ICG-Based Nanoparticles in PTT

Nanoparticle Formula tion	Animal Model	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Irradiation Time (min)	Tumor Temperature Increase (°C)	Therapeutic Outcome	Reference
ICG-conjugated GeNPs	4T1 tumor-bearing mice	808	1.0	10	~13.2 (up to 57.3 °C)	Tumor diminishment over 14 days	[3]
ICG@PD A@PEG	HeLa tumor-bearing nude mice	808	0.8	10	~25 (up to ~60 °C)	Good anti-tumor effect	[4]
PHSA-ICG-TAT	4T1 tumor-bearing mice	808	1.0	5	Not Reported	Tumor ablation	[6]

Experimental Protocols

Protocol 1: Synthesis of ICG-Amine Conjugated Carboxylated Nanoparticles

This protocol describes a general method for conjugating **ICG-amine** to carboxylated nanoparticles (e.g., poly(lactic-co-glycolic acid) - PLGA) using EDC/NHS chemistry.

Materials:

- Carboxyl-terminated nanoparticles (e.g., PLGA-COOH)
- **ICG-amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO 10 kDa)
- Deionized (DI) water

Procedure:

- Nanoparticle Activation:
 1. Disperse carboxylated nanoparticles in MES buffer (e.g., 1 mg/mL).
 2. Add EDC (e.g., 5-fold molar excess relative to carboxyl groups) and NHS (e.g., 5-fold molar excess relative to carboxyl groups) to the nanoparticle suspension.
 3. Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
- **ICG-Amine** Conjugation:
 1. Dissolve **ICG-amine** in a minimal amount of DMSO and then dilute with MES buffer.
 2. Add the **ICG-amine** solution to the activated nanoparticle suspension (e.g., 2-fold molar excess relative to carboxyl groups).
 3. Allow the reaction to proceed for 2-4 hours at room temperature in the dark with gentle stirring.
- Purification:
 1. Transfer the reaction mixture to a dialysis membrane.

2. Dialyze against DI water for 48 hours with frequent water changes to remove unreacted EDC, NHS, and **ICG-amine**.
 3. Collect the purified **ICG-amine** conjugated nanoparticles.
- Characterization:
 1. Determine the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).
 2. Quantify the amount of conjugated **ICG-amine** using UV-Vis spectroscopy by measuring the absorbance at ~780 nm and comparing it to a standard curve of free **ICG-amine**. The loading efficiency can be calculated as: $(\text{mass of loaded ICG-amine} / \text{initial mass of ICG-amine}) \times 100\%$.

Protocol 2: In Vitro Photothermal Therapy

This protocol details the procedure for evaluating the photothermal efficacy of **ICG-amine** nanoparticles on cancer cells in vitro.

Materials:

- Cancer cell line (e.g., HeLa, 4T1)
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
- **ICG-amine** conjugated nanoparticles
- Phosphate-buffered saline (PBS)
- 96-well plates
- 808 nm NIR laser
- Cell viability assay kit (e.g., MTT, CCK-8)
- Fluorescence microscope with appropriate filters for cell viability staining (e.g., Calcein-AM/Propidium Iodide)

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 1×10^4 cells per well and incubate for 24 hours.
- Nanoparticle Incubation:
 1. Prepare different concentrations of **ICG-amine** nanoparticles in cell culture medium.
 2. Replace the old medium with the nanoparticle-containing medium and incubate for 4-6 hours.
- Laser Irradiation:
 1. Wash the cells with PBS to remove non-internalized nanoparticles.
 2. Add fresh cell culture medium.
 3. Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm^2) for a set duration (e.g., 5-10 minutes).
 4. Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.
- Cell Viability Assessment:
 1. After irradiation, incubate the cells for another 24 hours.
 2. Perform a cell viability assay according to the manufacturer's protocol.
 3. Alternatively, stain the cells with Calcein-AM (live cells, green fluorescence) and Propidium Iodide (dead cells, red fluorescence) and visualize under a fluorescence microscope.

Protocol 3: In Vivo Photothermal Therapy

This protocol outlines the steps for assessing the in vivo photothermal therapeutic effect of **ICG-amine** nanoparticles in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous 4T1 tumors)
- **ICG-amine** conjugated nanoparticles suspended in sterile PBS
- 808 nm NIR laser with a fiber optic cable
- Infrared (IR) thermal camera
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)

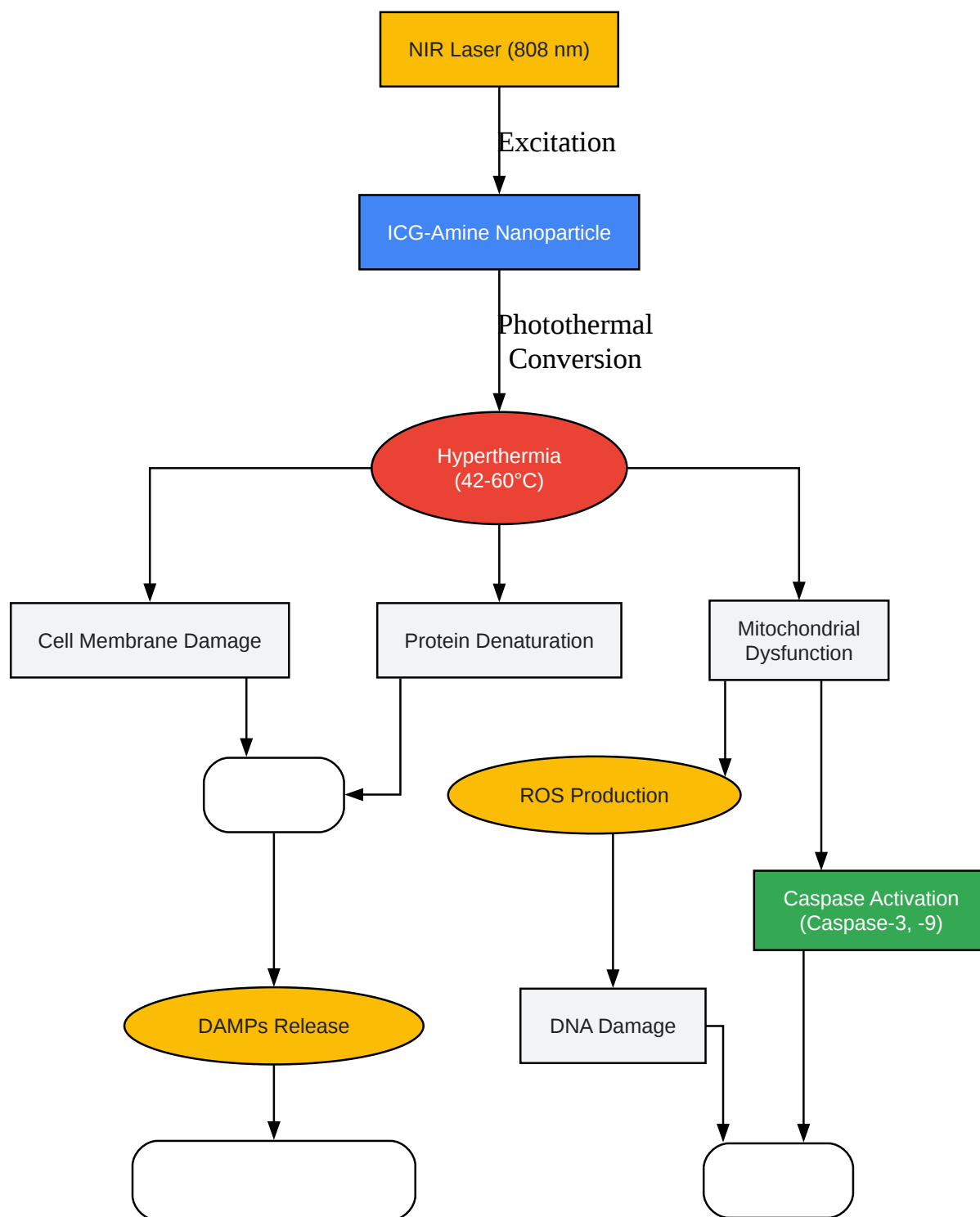
Procedure:

- **Animal Grouping:** When tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into experimental groups (e.g., PBS, PBS + Laser, Nanoparticles only, Nanoparticles + Laser).
- **Nanoparticle Administration:** Intravenously inject the **ICG-amine** nanoparticles (e.g., via tail vein) at a predetermined dose.
- **Laser Irradiation:**
 1. At a time point of maximum tumor accumulation (determined from biodistribution studies, typically 24 hours post-injection), anesthetize the mice.
 2. Irradiate the tumor region with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 10 minutes).
 3. Monitor the temperature of the tumor surface using an IR thermal camera during irradiation.
- **Therapeutic Efficacy Monitoring:**
 1. Measure the tumor volume and body weight of the mice every 2-3 days for a period of 2-3 weeks. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.

2. At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Visualizations

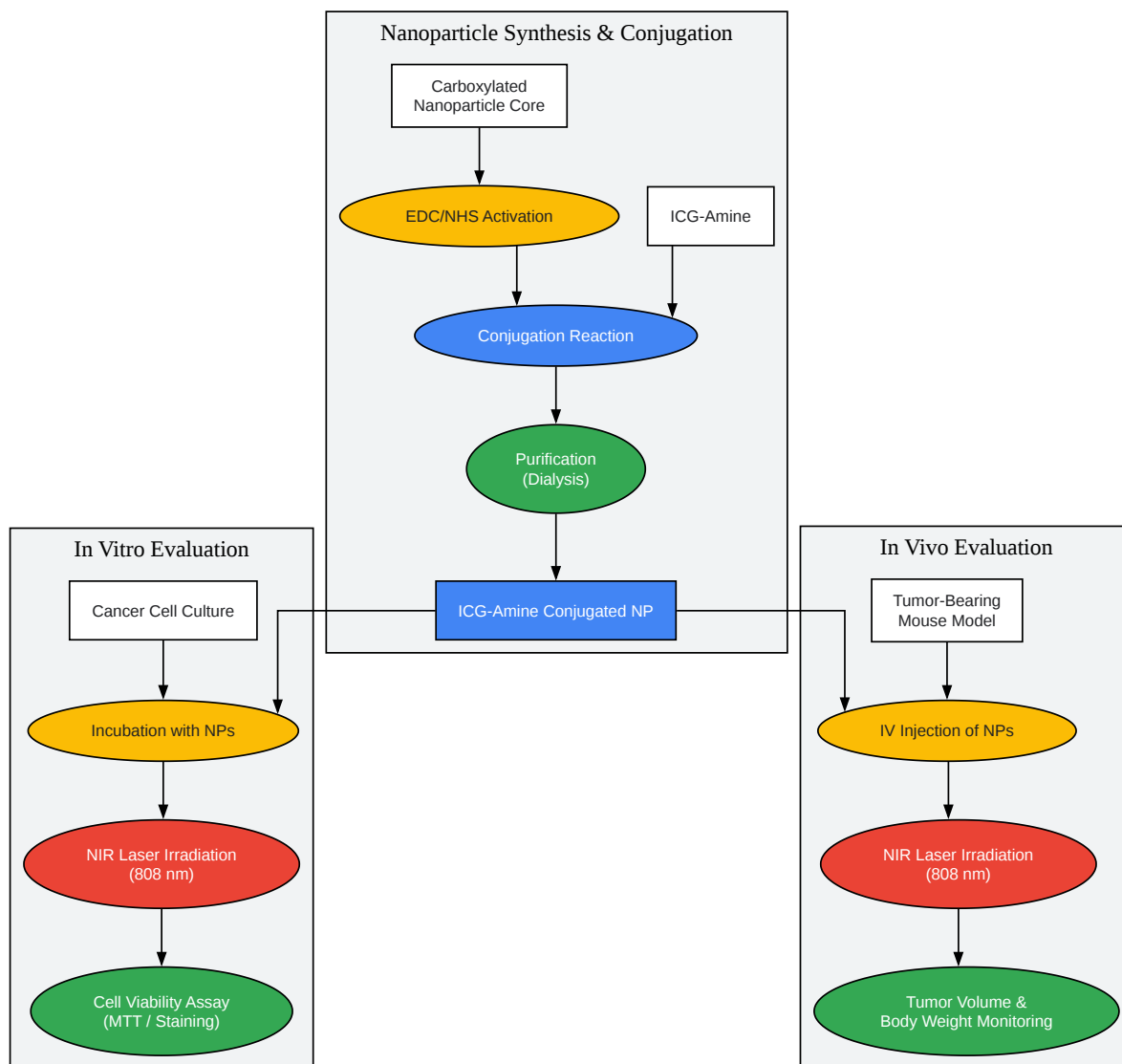
Signaling Pathway



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Caption: PTT-induced cell death pathways.

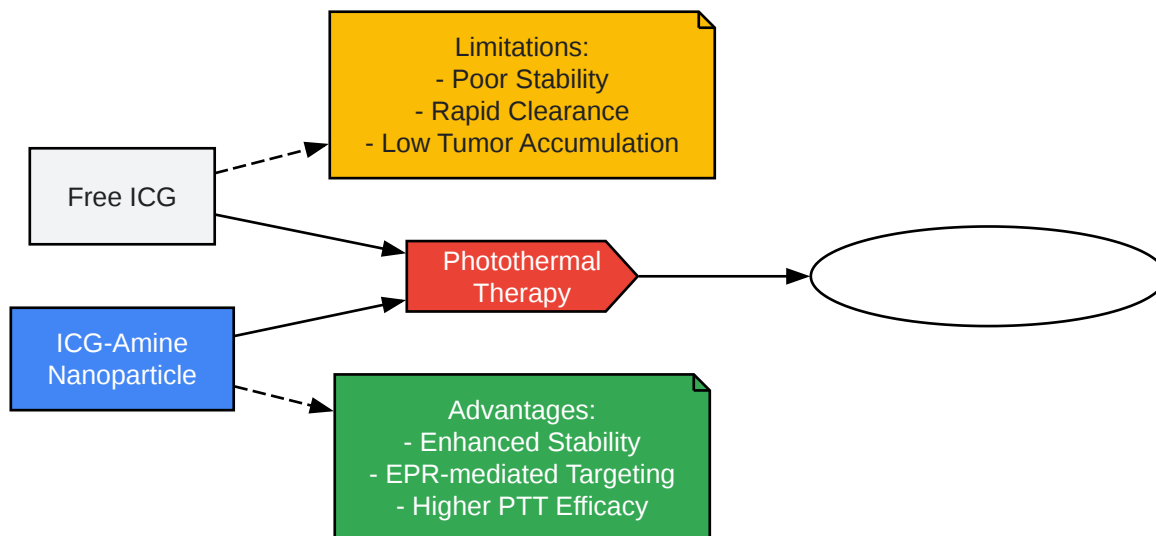
Experimental Workflow



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Caption: Experimental workflow for **ICG-amine** PTT.

Logical Relationship



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Caption: Rationale for using **ICG-amine** NPs.

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